molecular formula C4H5N3O2 B1267173 5-Amino-4,6-dihydroxypyrimidine CAS No. 69340-97-2

5-Amino-4,6-dihydroxypyrimidine

Cat. No.: B1267173
CAS No.: 69340-97-2
M. Wt: 127.1 g/mol
InChI Key: YKHPWCZPESTMRF-UHFFFAOYSA-N
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Description

5-Amino-4,6-dihydroxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its utility in various chemical syntheses and its potential biological activities.

Biochemical Analysis

Biochemical Properties

5-Amino-4,6-dihydroxypyrimidine plays a significant role in various biochemical reactions. It acts as an inhibitor for cyclic adenosine monophosphate-phosphodiesterase in platelets, thereby influencing platelet aggregation. Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells. This compound also strengthens prostacyclin anti-aggregation activity and enhances the biosynthesis of prostacyclin, while decreasing pulmonary hypertension . These interactions highlight the compound’s potential in modulating biochemical pathways related to cardiovascular health.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to exhibit anticancer, antioxidant, and anti-inflammatory activities . These effects are mediated through its interactions with key cellular components, leading to alterations in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits cyclic adenosine monophosphate-phosphodiesterase, which results in increased levels of cyclic adenosine monophosphate within cells. This elevation in cyclic adenosine monophosphate levels can lead to changes in gene expression and cellular responses. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity. Prolonged exposure may lead to degradation, which can alter its efficacy and impact on cellular processes . Long-term studies in vitro and in vivo are essential to fully understand the temporal dynamics of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced antioxidant activity and reduced inflammation. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound could potentially lead to cellular toxicity or disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s role in inhibiting cyclic adenosine monophosphate-phosphodiesterase affects the cyclic adenosine monophosphate signaling pathway, which is critical for various cellular processes. Additionally, its antioxidant properties influence metabolic pathways related to oxidative stress and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via specific transporters, allowing it to reach its target sites and exert its biological effects . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with key biomolecules and influence cellular processes . The precise localization of the compound is important for understanding its mechanism of action and optimizing its therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4,6-dihydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions, particularly at the amino and hydroxyl positions, are common.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include substituted pyrimidines, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .

Comparison with Similar Compounds

  • 2-Amino-4,6-dihydroxypyrimidine
  • 2-Amino-4,6-dichloropyrimidine
  • 5-Fluoro-2-amino-4,6-dichloropyrimidine

Comparison: 5-Amino-4,6-dihydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, while 2-Amino-4,6-dichloropyrimidine exhibits significant antiviral activity, this compound is more commonly studied for its potential anti-inflammatory effects .

Properties

IUPAC Name

5-amino-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-3(8)6-1-7-4(2)9/h1H,5H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHPWCZPESTMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303735
Record name 5-Amino-4,6-dihydroxypyrimidine
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69340-97-2
Record name 5-Amino-6-hydroxy-4(3H)-pyrimidinone
Source CAS Common Chemistry
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Record name NSC 160797
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Record name 69340-97-2
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Record name 5-Amino-4,6-dihydroxypyrimidine
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Record name 4(3H)-Pyrimidinone, 5-amino-6-hydroxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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